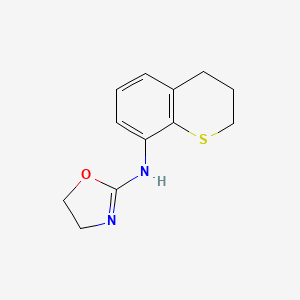

2-Oxazoline, 2-(thiochroman-4-ylamino)-

Description

2-Oxazoline, 2-(thiochroman-4-ylamino)- is a heterocyclic compound featuring a five-membered oxazoline ring (C₃H₅NO) substituted at the 2-position with a thiochroman-4-ylamino group. The oxazoline core contains oxygen and nitrogen atoms in a 1,3-relationship, conferring moderate basicity and stability. The thiochroman-4-ylamino substituent introduces a bicyclic sulfur-containing moiety (thiochroman: a benzannulated thiopyran), which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

CAS No. |

27354-66-1 |

|---|---|

Molecular Formula |

C12H14N2OS |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-thiochromen-8-yl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H14N2OS/c1-3-9-4-2-8-16-11(9)10(5-1)14-12-13-6-7-15-12/h1,3,5H,2,4,6-8H2,(H,13,14) |

InChI Key |

BZXAUWCYYQIOBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)NC3=NCCO3)SC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-oxazoline, 2-(thiochroman-4-ylamino)- with structurally related compounds from the evidence:

Key Observations:

Heterocyclic Diversity: The target compound’s oxazoline core differs from isoxazole (Compound 25) and oxadiazole (Compound 15) in ring saturation and electronic properties. Oxazoline’s partially saturated ring may enhance conformational flexibility compared to aromatic heterocycles. Thiochroman-4-ylamino introduces a fused bicyclic system with sulfur, contrasting with simpler methylthio groups in compounds. This could improve membrane permeability or target selectivity .

Functional Group Impact: The acetamide linkage in Compound 4 () and benzamide groups in compounds highlight the prevalence of amide bonds in bioactive molecules. The target compound’s amino linkage to thiochroman may offer hydrogen-bonding capabilities distinct from thioether linkages .

Pharmacological Potential: compounds are designed for cancer, viral infections, and thrombotic events, suggesting sulfur-containing heterocycles are versatile scaffolds. The target compound’s thiochroman group, with a sulfur atom in a bicyclic system, may mimic cysteine residues in enzyme active sites or modulate redox pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-oxazoline derivatives with thiochroman-4-ylamino substituents?

- Answer : Synthesis typically involves cyclization of amino alcohols with nitriles or thioamides under acidic conditions. For example, hydrazonoyl halides have been used to generate thiadiazoline derivatives via nucleophilic substitution, as seen in analogous reactions with thiocarboxanilides . Additionally, catalytic methods using N-methyl morpholine and carbodiimide reagents (e.g., EDC) can facilitate amide bond formation between thiochroman-4-amine precursors and oxazoline intermediates .

Q. How can spectroscopic techniques validate the structural integrity of 2-oxazoline derivatives?

- Answer :

- IR Spectroscopy : Key peaks include C=N stretches (~1650 cm⁻¹) and C-O stretches (~1250 cm⁻¹) from the oxazoline ring. Thiochroman-related C-S vibrations appear near 700 cm⁻¹ .

- NMR : ¹H NMR confirms substituent positions via coupling patterns (e.g., thiochroman’s aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR distinguishes oxazoline carbons (C=N at ~160 ppm, C-O at ~70 ppm) .

Q. What experimental conditions influence reaction yields during synthesis?

- Answer : Yields depend on solvent polarity (e.g., DMF enhances nucleophilicity), temperature (0–25°C for stability), and catalyst choice. For example, using N-methyl morpholine with EDC improved coupling efficiency in oxazoline synthesis (yields: 45–58%) .

Advanced Research Questions

Q. How do electronic effects of substituents modulate the reactivity of 2-oxazoline derivatives in nucleophilic reactions?

- Answer : Electron-withdrawing groups (e.g., nitro, cyano) on the thiochroman moiety increase the electrophilicity of the oxazoline ring, enhancing reactivity toward nucleophiles like amines or thiols. Computational studies (e.g., DFT) can predict charge distribution at the C=N center, guiding substituent design .

Q. What strategies address contradictory data in biological activity studies of 2-oxazoline derivatives?

- Answer : Discrepancies in enzyme inhibition assays may arise from stereochemical variations (e.g., cis/trans isomerism) or solvent-dependent conformational changes. Comparative studies using chiral chromatography (e.g., HPLC with β-cyclodextrin columns) and molecular docking can resolve such issues .

Q. What are the emerging biomedical applications of poly(2-oxazoline) derivatives, and how do they compare to PEG?

- Answer : Poly(2-oxazoline)s exhibit tunable solubility, biocompatibility, and lower immunogenicity than PEG. Applications include:

- Drug Delivery : pH-responsive micelles for targeted release .

- 3D Scaffolds : Degradable polymers for tissue engineering (e.g., via hydrolysis of ester side chains) .

Key advantages over PEG include broader functionalization potential and reduced protein fouling .

Q. How can computational modeling predict degradation pathways of 2-oxazoline derivatives under physiological conditions?

- Answer : Molecular dynamics simulations (e.g., AMBER force fields) model hydrolysis of the oxazoline ring, identifying labile bonds. QSAR studies correlate substituent electronegativity with hydrolytic stability, guiding the design of degradable polymers for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.